1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene
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Overview
Description
1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene is an aromatic compound that features a benzene ring substituted with benzyloxy, bromo, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.
Methoxylation: The methoxy group can be added through a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield dehalogenated products.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiols in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene involves its interaction with molecular targets through its functional groups. The benzyloxy, bromo, fluoro, and methoxy groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-chloro-2-fluoro-3-methoxybenzene
- 1-(Benzyloxy)-4-iodo-2-fluoro-3-methoxybenzene
- 1-(Benzyloxy)-4-bromo-2-chloro-3-methoxybenzene
Uniqueness: 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromo and fluoro groups provides distinct electronic and steric properties, which can influence its reactivity and interactions compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-4-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-17-14-11(15)7-8-12(13(14)16)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSYBUBTVOCLQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682120 |
Source
|
Record name | 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-07-0 |
Source
|
Record name | 1-Bromo-3-fluoro-2-methoxy-4-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzyloxy)-4-bromo-2-fluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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